

Practical Guide to Using Ni-Pd Precatalysts in Organic Synthesis

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Compound of Interest

Compound Name: *nickel;palladium*

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This document provides detailed application notes and protocols for the use of nickel and palladium precatalysts in common organic cross-coupling reactions. The information herein is intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in pharmaceutical and materials science research.

Introduction

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.^[1] While palladium has historically dominated this field, nickel catalysis has emerged as a cost-effective and often complementary alternative.^{[2][3]} The development of well-defined precatalysts for both metals has significantly improved the reliability and reproducibility of these transformations by providing air- and moisture-stable sources of the active catalytic species.^[4]

This guide focuses on two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Detailed protocols, quantitative data, and visual guides are provided to facilitate the practical application of these powerful synthetic methods.

Application Note 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Halides

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and heterobiaryl compounds, which are common motifs in pharmaceuticals.[5] Nickel catalysts are particularly effective for the coupling of challenging heteroaryl substrates.[5]

Data Presentation

Entry	Heteroaryl Halide	Boronic Acid/Ester	Pre-catalyst	Catalyst Loading (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	3-Chloropyridine	2-Thienylboronic acid	[(dppf)Ni(o-tolyl)Cl]	0.5	K ₂ CO ₃ (H ₂ O) _{1.5}	Acetonitrile	50	12	81[5]
2	2-Chloropyrazine	2-Thienylboronic acid	[(dppf)Ni(o-tolyl)Cl]	0.5	K ₂ CO ₃ (H ₂ O) _{1.5}	Acetonitrile	50	12	91[5]
3	3-Bromo-4-methylpyridine	2-Thienylboronic acid	[(dppf)Ni(o-tolyl)Cl]	0.5	K ₂ CO ₃ (H ₂ O) _{1.5}	Acetonitrile	50	12	92[5]
4	3-Chloropyridine	3-Pyridylboronic acid	NiCl ₂ (PCy ₃) ₂	5	K ₃ PO ₄	t-Amyl Alcohol	100	12	85[6]
5	5-Bromopyrimidine	2-Furanylboronic acid	NiCl ₂ (PCy ₃) ₂	5	K ₃ PO ₄	t-Amyl Alcohol	100	12	92[6]
6	5-Iodoisquinoline mesylate	3-Thiophenylboronic acid	NiCl ₂ (PCy ₃) ₂	5	K ₃ PO ₄	2-Me-THF	100	12	95[6]

7	2-Bromo pyridine	3-Thienylboronic acid	[Ni(4-CF ₃ styb) ₃]	10	K ₃ PO ₄	DMA	60	16	86 ^[7]
8	2-Chloro-5-(trifluoromethyl)pyridine	3-Pyridylboronic acid	[Ni(4-CF ₃ styb) ₃]	10	K ₃ PO ₄	DMA	60	16	75 ^[7]

Experimental Protocol: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Chlorides^[5]

Materials:

- [(dppf)Ni(o-tolyl)Cl] precatalyst
- Heteroaryl chloride (1.0 equiv)
- Heteroarylboronic acid (1.2 equiv)
- K₂CO₃·1.5H₂O (2.0 equiv)
- Acetonitrile (to make a 0.2 M solution with respect to the heteroaryl chloride)

Procedure:

- In an argon-filled glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the [(dppf)Ni(o-tolyl)Cl] precatalyst (0.5 mol%), heteroaryl chloride (1.0 equiv), heteroarylboronic acid (1.2 equiv), and K₂CO₃·1.5H₂O (2.0 equiv).
- Add acetonitrile to the vial.

- Seal the vial with a Teflon-lined cap.
- Remove the vial from the glovebox and place it in a preheated oil bath at 50 °C.
- Stir the reaction mixture for 12 hours.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Application Note 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and organic materials.^[1] Modern precatalysts, such as the Buchwald G3 and G4 systems, offer high reactivity and broad substrate scope.

Data Presentation

Entry	Aryl Halide	Amine	Precatalyst	Catalyst Loading (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	4-Chlorotoluene	Morpholine	Pd(dba) ₂ /XPhos	1.5 / 3.0	NaOtBu	Toluene	Reflux	6	94
2	1-Bromo-4-(tert-butyl)benzene	Aniline	XPhos Pd G3	1	NaOtBu	Toluene	80	2	98
3	1-Chloro-4-cyanobenzene	N-Methylaniline	XPhos Pd G3	1	NaOtBu	Toluene	100	18	95
4	1-Bromo-3,5-bis(trifluoromethyl)benzene	Indole	XPhos Pd G3	1	NaOtBu	Toluene	100	18	91
5	1-Bromo-3,5-bis(trifluoromethyl)benzene	Pyrrole	XPhos Pd G3	1	NaOtBu	Toluene	100	18	65

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6	4-Chloro toluene	Aniline	BrettPhos Pd G3	2	LHMD S	Dioxane	100	24	92
7	2-Chloro toluene	Cyclohexylamine	BrettPhos Pd G3	2	LHMD S	Dioxane	100	24	85

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination using XPhos Pd G3 Precatalyst[8]

Materials:

- XPhos Pd G3 precatalyst
- Aryl halide (1.0 equiv)
- Amine (1.2 equiv)
- Sodium tert-butoxide (1.4 equiv)
- Toluene (to make a 0.2 M solution with respect to the aryl halide)

Procedure:

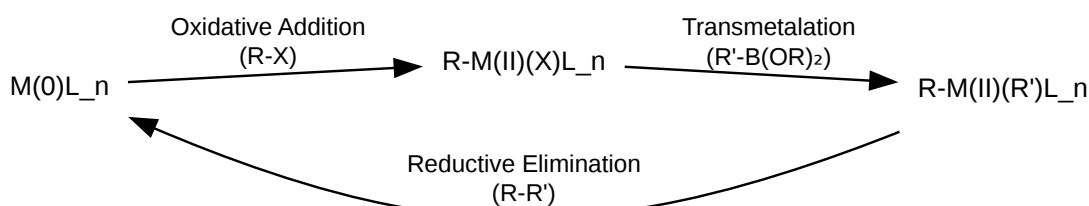
- Inside an argon-filled glovebox, charge an oven-dried vial equipped with a magnetic stir bar with the XPhos Pd G3 precatalyst (1 mol%), aryl halide (1.0 equiv), and sodium tert-butoxide (1.4 equiv).
- Add the amine (1.2 equiv) followed by toluene.

- Seal the vial with a Teflon-lined cap.
- Remove the vial from the glovebox and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
- Stir the reaction mixture for the specified time (typically 2-24 hours).
- After cooling to room temperature, dilute the reaction mixture with diethyl ether, filter through a pad of Celite, and rinse the pad with diethyl ether.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Visualizing Catalytic Processes and Workflows

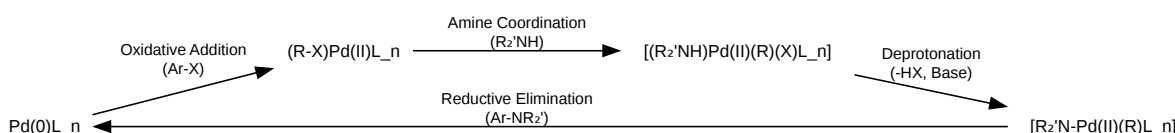
Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.



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Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.



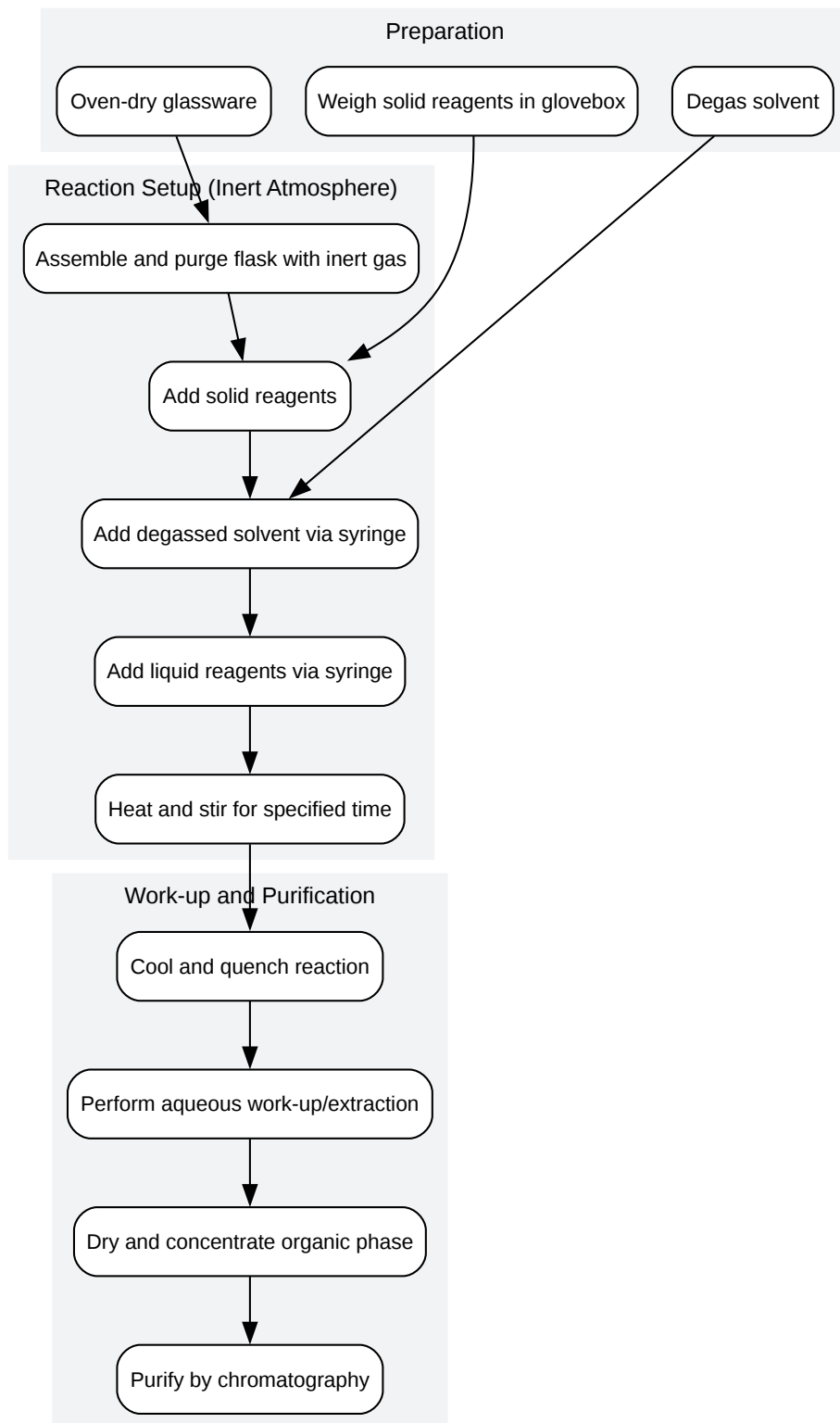
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Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Experimental Workflow

This diagram outlines the typical workflow for setting up an air-sensitive cross-coupling reaction.

General Workflow for Air-Sensitive Cross-Coupling



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Caption: Step-by-step workflow for a typical cross-coupling reaction.

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